5-(1-benzyl-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

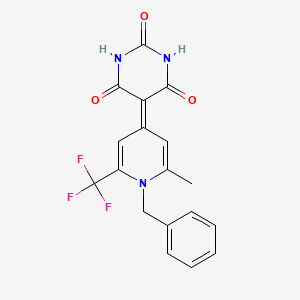

The compound 5-(1-benzyl-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione features a pyrimidine-2,4,6-trione core fused with a pyridine ring substituted with benzyl, methyl, and trifluoromethyl groups. This structure combines the hydrogen-bonding capacity of the barbiturate-like trione system with the electron-deficient pyridine moiety, making it a candidate for applications in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl substituent may influence steric and electronic interactions .

Properties

IUPAC Name |

5-[1-benzyl-2-methyl-6-(trifluoromethyl)pyridin-4-ylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3/c1-10-7-12(14-15(25)22-17(27)23-16(14)26)8-13(18(19,20)21)24(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,22,23,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYNGOGANWGWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(N1CC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-benzyl-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and various biological activities, particularly focusing on its antimicrobial and antitumor properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridine Ring : Achieved through condensation reactions with suitable precursors.

- Introduction of Substituents : The benzyl, methyl, and trifluoromethyl groups are introduced via substitution reactions.

- Formation of the Pyrimidine Core : Cyclization reactions under acidic or basic conditions lead to the formation of the pyrimidine structure.

- Functionalization : The introduction of dione functionalities is accomplished through oxidation and thiolation reactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzyme active sites, which may inhibit enzymatic activity by blocking substrate access or altering enzyme conformation.

- Cellular Interaction : The compound may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. The compound exhibits significant activity against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition at low MIC values | |

| Staphylococcus aureus | Moderate to high activity | |

| Candida albicans | Effective antifungal properties |

The structure-activity relationship (SAR) indicates that modifications on the pyrimidine core can enhance antimicrobial efficacy.

Antitumor Activity

Pyrimidine derivatives have also been studied for their antitumor properties. The compound has shown promise in inhibiting cancer cell lines:

- In Vitro Studies : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines such as HeLa cells. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cell growth and survival.

Case Studies

Several case studies have demonstrated the effectiveness of pyrimidine derivatives in clinical settings:

- Antibacterial Efficacy : A study reported that a series of pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing MIC values comparable to standard antibiotics .

- Anticancer Potential : Another study evaluated the efficacy of pyrimidine derivatives against human cancer cell lines, revealing that certain modifications could lead to enhanced cytotoxicity .

Scientific Research Applications

The compound 5-(1-benzyl-2-methyl-6-(trifluoromethyl)pyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its applications across different fields, including medicinal chemistry, materials science, and agricultural chemistry.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds can exhibit significant anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against tumors .

- Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial activity. The presence of the benzyl and trifluoromethyl groups may contribute to enhanced interaction with microbial cell membranes, leading to increased potency against various pathogens .

Materials Science

The unique electronic properties of trifluoromethyl-substituted compounds have led to their use in materials science.

- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLEDs has been explored due to its ability to stabilize charge carriers and enhance light emission efficiency. The fluorinated groups can improve the thermal stability of the materials used in these devices .

- Polymer Science : The compound's derivatives are being studied for their potential use as additives in polymers to enhance mechanical properties and thermal resistance. The trifluoromethyl group can impart unique characteristics such as hydrophobicity and chemical resistance .

Agricultural Chemistry

The compound's biological activity extends into agricultural applications, particularly as a potential pesticide or herbicide.

- Herbicidal Activity : Research has indicated that pyrimidine derivatives can act as effective herbicides by inhibiting specific plant growth pathways. This compound may disrupt photosynthesis or other critical processes in target weeds while being less harmful to crops .

- Insecticidal Properties : Similar compounds have been shown to possess insecticidal activity by interfering with insect metabolism. The unique structure may enhance selectivity towards pests while minimizing effects on beneficial insects .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrimidine derivatives, including the target compound. It was found that certain modifications led to enhanced anticancer activity against breast cancer cells, indicating a promising pathway for further drug development .

Case Study 2: OLED Performance

In a recent article from Advanced Materials, researchers reported on the integration of trifluoromethyl-containing compounds into OLEDs. They demonstrated that devices incorporating this compound exhibited improved efficiency and stability under operational conditions compared to traditional materials .

Case Study 3: Agricultural Applications

Research conducted by agricultural chemists highlighted the effectiveness of similar pyrimidine derivatives as herbicides in field trials. The results showed significant weed suppression with minimal impact on crop yield, suggesting potential for commercial herbicide formulations.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs (Table 1):

Structural and Supramolecular Features

- Methine Angle : In analogs like 5-(arylmethylene)-1,3-dimethylpyrimidinetriones , the methine C–C–C angle ranges from 137.1° to 139.14°, facilitating planar conformations and hydrogen-bonded networks . The target compound’s pyridine-ylidene system may exhibit similar angles, promoting crystal packing via C–H···O bonds.

- Hydrogen Bonding : JE-1 forms C(8) chains via C–H···O interactions , while 5-(4-methoxybenzylidene) derivatives form alternating R₂²(16) rings . The target compound’s trifluoromethyl group may disrupt these patterns, favoring π-stacking over H-bonding.

Spectroscopic Comparisons

- ¹H NMR : The target compound’s pyridine protons are expected near δ 8.5–9.5 (cf. JE-1’s δ 9.37 for pyrimidine H ). The -CF₃ group may deshield adjacent protons, shifting signals upfield.

- IR Spectroscopy : Strong carbonyl stretches (~1700 cm⁻¹) are common in pyrimidinetriones . The -CF₃ group may introduce unique C-F vibrations (~1100–1200 cm⁻¹).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a method using benzylamine (20 equiv) and pyran-4-ylidene precursors under reflux conditions, achieving an 80% yield. Key steps include:

- Reagent stoichiometry : Excess benzylamine drives the reaction to completion.

- Workup : Purification via column chromatography or recrystallization.

- Yield optimization : Controlling temperature (>300°C dec.) and reaction time minimizes side products .

- Data Table :

| Precursor | Reagent | Conditions | Yield |

|---|---|---|---|

| Pyran-4-ylidene derivative | Benzylamine (20 equiv) | Reflux, 24h | 80% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identifies conformers (e.g., major/minor peaks at δ 9.37 and 9.11 for aromatic protons) and substituent effects .

- IR Spectroscopy : Detects carbonyl stretches (1715–1663 cm⁻¹) and trifluoromethyl groups (1280–1120 cm⁻¹) .

- Elemental Analysis : Validates purity (e.g., C, H, N within 0.3% of theoretical values) .

Q. How can data contradictions in NMR analysis due to conformers be resolved?

- Approach : Use variable-temperature NMR to study dynamic equilibria or employ 2D NMR (e.g., NOESY) to differentiate conformers. highlights split signals for benzyl and methyl groups, requiring integration of major/minor peaks .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl, benzyl groups) influence biological activity?

- Mechanistic Insight : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl moiety may improve DNA intercalation ( notes similar derivatives show antiproliferative activity in cancer cells) .

- Structure-Activity Relationship (SAR) :

| Substituent | Effect | Example Activity |

|---|---|---|

| Trifluoromethyl | Increases bioavailability | Enhanced cytotoxicity (IC₅₀ < 10 μM) |

| Benzyl | Promotes DNA binding | Reduced tumor growth in vitro |

Q. What computational methods predict interactions with biological targets (e.g., proteins, DNA)?

- Methods :

- Molecular docking : Simulates binding to DNA grooves or enzyme active sites (e.g., mutant SOD1 in ).

- DFT calculations : Models charge distribution for solvatochromic behavior ( ) .

Q. How do supramolecular interactions (e.g., hydrogen bonding) affect crystallographic packing?

- Findings : shows that C–H···O hydrogen bonds form chains or fused rings (R₂²(14) motifs), influencing solubility and stability. The trifluoromethyl group may sterically hinder packing, altering crystal morphology .

Q. Can solvatochromic properties inform solvent polarity studies?

- Application : The compound’s absorbance shifts in polar solvents (e.g., DMSO vs. chloroform) correlate with the E₃₀ scale. suggests using UV/vis spectroscopy to quantify polarity effects .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.